2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Description
This compound is a thiazole-based acetamide derivative featuring two pharmacologically significant moieties:
- A 3-chlorophenylcarbamoyl-urea group attached to the thiazole ring at position 2.
- An N-[2-(4-sulfamoylphenyl)ethyl]acetamide side chain.
Its structural complexity positions it within a class of molecules often explored for antimicrobial, anticancer, or anti-inflammatory applications .
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4S2/c21-14-2-1-3-15(10-14)24-19(28)26-20-25-16(12-31-20)11-18(27)23-9-8-13-4-6-17(7-5-13)32(22,29)30/h1-7,10,12H,8-9,11H2,(H,23,27)(H2,22,29,30)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVOCXPFMYLRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Acetamide Derivatives with Aryl Substituents
Key Observations :
- Substituent Effects : The 3-chlorophenylcarbamoyl group in the target compound may enhance lipophilicity and receptor binding compared to Mirabegron’s polar hydroxy-phenylethyl group. The 4-sulfamoylphenyl moiety could confer sulfonamide-like enzyme inhibition (e.g., carbonic anhydrase) .
- Bioactivity Divergence : Mirabegron’s clinical success highlights the importance of the beta-3 adrenergic receptor-targeting phenethylamine side chain, absent in the target compound .
Anti-Infective Thiazole Derivatives
Key Observations :
- Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group in the target compound may offer different steric and electronic effects compared to KuSaSch073’s 4-fluorophenyl substituent, affecting target selectivity .
Sulfamoylphenyl-Containing Analogues
Key Observations :
- Complexity vs. Simplicity: The target compound’s thiazole-urea system contrasts with K297-1127’s quinazolinyl-thiazole hybrid, suggesting divergent pharmacological targets.
Research Findings and Data Gaps
- Synthetic Routes : The target compound’s 3-chlorophenylcarbamoyl-urea-thiazole moiety can be synthesized via diazonium salt coupling (similar to ’s method for compounds 13a–e) .
- Bioactivity Data: No direct evidence for the target compound’s activity exists in the provided materials. However, analogues like Mirabegron (beta-3 agonist) and KuSaSch058 (antiplasmodial) suggest plausible therapeutic directions .
- Structural Optimization : Replacing the 3-chlorophenyl group with 4-fluoro or 4-methoxy substituents (as in and ) could modulate solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
